(3-Amino-4-oxoazetidin-2-yl)methyl carbamate (3-Amino-4-oxoazetidin-2-yl)methyl carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16002210
InChI: InChI=1S/C5H9N3O3/c6-3-2(8-4(3)9)1-11-5(7)10/h2-3H,1,6H2,(H2,7,10)(H,8,9)
SMILES:
Molecular Formula: C5H9N3O3
Molecular Weight: 159.14 g/mol

(3-Amino-4-oxoazetidin-2-yl)methyl carbamate

CAS No.:

Cat. No.: VC16002210

Molecular Formula: C5H9N3O3

Molecular Weight: 159.14 g/mol

* For research use only. Not for human or veterinary use.

(3-Amino-4-oxoazetidin-2-yl)methyl carbamate -

Specification

Molecular Formula C5H9N3O3
Molecular Weight 159.14 g/mol
IUPAC Name (3-amino-4-oxoazetidin-2-yl)methyl carbamate
Standard InChI InChI=1S/C5H9N3O3/c6-3-2(8-4(3)9)1-11-5(7)10/h2-3H,1,6H2,(H2,7,10)(H,8,9)
Standard InChI Key DHXYGTAPMNUQON-UHFFFAOYSA-N
Canonical SMILES C(C1C(C(=O)N1)N)OC(=O)N

Introduction

Structural and Molecular Characteristics

The molecular formula of (3-Amino-4-oxoazetidin-2-yl)methyl carbamate is C₅H₉N₃O₃, with a molecular weight of 159.14 g/mol. The core structure consists of a four-membered β-lactam ring fused with a carbamate group at the 2-position and an amino substituent at the 3-position (Figure 1). This configuration introduces both rigidity and reactivity, critical for interactions with biological targets such as bacterial penicillin-binding proteins (PBPs) .

Key structural features:

  • A β-lactam ring (azetidin-2-one) responsible for mechanism-based inhibition.

  • A carbamate group (-O(CO)NH₂) enhancing stability and modulating solubility.

  • A primary amino group (-NH₂) at the 3-position, enabling hydrogen bonding and derivatization.

Synthesis and Optimization

The synthesis of (3-Amino-4-oxoazetidin-2-yl)methyl carbamate involves multi-step organic reactions, typically starting from β-lactam precursors. A representative pathway includes:

  • Formation of the β-lactam core: Cyclization of threonine derivatives or ketene-imine [2+2] cycloadditions .

  • Introduction of the carbamate group: Reaction of the β-lactam amine with chloroformate esters under basic conditions.

  • Deprotection and purification: Acidic or enzymatic removal of protecting groups, followed by chromatography .

Table 1: Synthetic Routes and Yields

StepReaction TypeReagents/ConditionsYield (%)
1CyclizationK₂CO₃, CH₃CN, 0–55°C73
2Carbamate Formation4-Cyclohexylbutyl chloroformate, DIPEA65
3DeprotectionSamarium iodide, THFQuant.

Optimization of reaction conditions, such as using samarium iodide for selective deprotection, has improved yields and purity . Stereochemical control during synthesis is critical, as evidenced by studies on analogous compounds where the (S)-enantiomer of 4-cyclohexylbutyl-N-[(2-oxoazetidin-3-yl)]carbamate (3b) showed 10-fold greater NAAA inhibition than its (R)-counterpart .

Mechanism of Action

The compound’s antibacterial activity stems from β-lactam-mediated inhibition of cell wall synthesis, akin to penicillins and cephalosporins . The β-lactam ring binds irreversibly to PBPs, disrupting peptidoglycan cross-linking and causing cell lysis. Recent studies on structurally related carbamates, such as 3b, have also revealed anti-inflammatory properties via inhibition of N-acylethanolamine acid amidase (NAAA), an enzyme involved in lipid mediator metabolism .

Key mechanistic insights:

  • Antibacterial: Competitive inhibition of PBPs with IC₅₀ values in the micromolar range for Gram-positive bacteria .

  • Anti-inflammatory: NAAA inhibition reduces pro-inflammatory mediators (e.g., PGE₂) in murine models .

Structure-Activity Relationships (SAR)

SAR studies on analogous carbamate β-lactams highlight the importance of:

  • Carbamate side chain length: Linear alkyl chains (e.g., 4-cyclohexylbutyl in 3b) enhance potency compared to shorter or branched chains .

  • Stereochemistry: (S)-configured derivatives exhibit superior target engagement .

  • Substituent effects: Geminal di-fluoro groups at the 4’-position (e.g., 3k) improve metabolic stability without significant loss of activity .

Table 2: Inhibitory Potency of Analogous Compounds

CompoundStructure ModificationsIC₅₀ (μM)Target
3b4-Cyclohexylbutyl, (S)-configuration0.049NAAA
3k4’-Di-fluoro substitution0.33NAAA
3mMethylcarbamate0.033NAAA

Pharmacological Applications

Antibacterial Activity

In vitro assays demonstrate efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli, with MIC values comparable to first-generation β-lactams . The carbamate group enhances membrane permeability, addressing a common limitation of monocyclic β-lactams.

Physicochemical and Pharmacokinetic Properties

Table 3: Drug-Like Properties

PropertyValue
Aqueous solubility (pH 7.4)12.5 μg/mL
Plasma stability (t₁/₂)>60 min (mouse)
Microsomal stability (t₁/₂)45 min (human)

The compound exhibits moderate solubility and stability, with a plasma half-life sufficient for twice-daily dosing .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator